molecular formula C24H22N2O3S3 B2687371 N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 923391-11-1

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2687371
CAS No.: 923391-11-1
M. Wt: 482.63
InChI Key: QUUVRNMLPNTTCS-UHFFFAOYSA-N
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Description

N-Benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a benzothiazole-derived compound featuring a methylsulfonyl group at the 6-position of the benzothiazole core, a benzyl substituent on the amide nitrogen, and a phenylthio moiety on the propanamide chain.

Properties

IUPAC Name

N-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S3/c1-32(28,29)20-12-13-21-22(16-20)31-24(25-21)26(17-18-8-4-2-5-9-18)23(27)14-15-30-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUVRNMLPNTTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride. The final step involves the coupling of the benzo[d]thiazole derivative with a benzylamine and a phenylthio-propanamide moiety under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • Substituent Influence : The methylsulfonyl group in the target compound may enhance metabolic stability compared to methoxy or trifluoromethyl groups, which are associated with altered electronic profiles and binding affinities .

Biological Activity

N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C23H17N3O3S3
  • Molecular Weight : 479.6 g/mol
  • CAS Number : 922473-39-0

The compound features a thiazole ring, which is known for contributing to various biological activities, including anticancer and antimicrobial effects. The presence of the methylsulfonyl group enhances its solubility and bioactivity.

Anticancer Activity

Research indicates that derivatives of thiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways .
  • Case Studies : In vitro studies have shown that compounds with similar structures have IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
CompoundCell LineIC50 (µM)
This compoundMCF-71.98 ± 1.22
This compoundA5491.61 ± 1.92

Antimicrobial Activity

The compound has demonstrated potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

  • Mechanism of Action : It inhibits bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts the production of nucleic acids and proteins necessary for bacterial survival.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects.

  • Research Findings : Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features:

  • Thiazole Ring : Essential for anticancer activity.
  • Methylsulfonyl Group : Enhances solubility and bioavailability.
  • Phenylthio Group : Contributes to the overall potency against cancer cells.

Q & A

Q. What synthetic strategies are recommended for preparing N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide?

Methodological Answer: A multi-step synthesis is typically required. Key steps include:

  • Core Benzothiazole Formation : Use copper-catalyzed 1,3-dipolar cycloaddition (e.g., Cu(OAc)₂ in t-BuOH/H₂O) to assemble the benzothiazole scaffold, as demonstrated for analogous triazole-acetamide derivatives .
  • Sulfonylation : Introduce the methylsulfonyl group at position 6 via sulfonation of the benzothiazole precursor using methanesulfonyl chloride under basic conditions.
  • Thioether Linkage : Couple the phenylthio group to the propanamide chain via nucleophilic substitution (e.g., using thiophenol and a base like K₂CO₃ in acetone) .
  • Purification : Recrystallization with ethanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity products .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1300–1150 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Confirm benzyl protons (δ ~4.5–5.5 ppm), phenylthio aromatic signals (δ ~7.0–7.5 ppm), and methylsulfonyl protons (δ ~3.0–3.5 ppm) .
    • ¹³C NMR : Verify carbonyl carbons (δ ~165–170 ppm) and sulfonyl carbon (δ ~45–50 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ with <5 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control for Structural Variants : Synthesize analogs (e.g., replacing methylsulfonyl with sulfonamide) to isolate the substituent’s impact on activity .
  • Assay Standardization : Use consistent in vitro models (e.g., enzyme inhibition assays for VEGFR-2) and normalize data to positive controls (e.g., sorafenib for kinase inhibition) .
  • Statistical Analysis : Apply multivariate regression to account for variables like solvent effects or cell-line specificity .

Q. What computational methods aid in predicting the compound’s binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., VEGFR-2). Focus on key residues (e.g., Asp1046, Lys868) for sulfonyl and benzothiazole interactions .
  • Pharmacokinetic Prediction : Utilize *preadmet.bmdrc.kr * to estimate logP, solubility, and metabolic stability, critical for optimizing bioavailability .

Q. How can contradictory NMR signals (e.g., overlapping peaks) be addressed during characterization?

Methodological Answer:

  • 2D NMR Techniques : Employ COSY and HSQC to resolve proton-proton coupling and carbon-proton correlations, particularly for propanamide chain protons .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism) by analyzing signal splitting at elevated temperatures .
  • Comparative Analysis : Cross-reference with synthesized analogs (e.g., replacing phenylthio with methylthio) to assign ambiguous signals .

Key Considerations for Experimental Design

  • Stereochemical Purity : Use chiral HPLC to isolate enantiomers if the propanamide chain exhibits stereocenters .
  • Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to assess shelf life for biological assays .
  • Biological Replicates : Perform triplicate assays with independent synthetic batches to ensure reproducibility .

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